{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}(3-pyridinylmethyl)amine hydrochloride
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Description
This compound is an amine hydrochloride, which suggests it may be used in pharmaceuticals or as an intermediate in organic synthesis . The presence of the pyridinylmethyl group could indicate potential biological activity, as pyridine is a common motif in bioactive compounds .
Molecular Structure Analysis
The compound contains a pyridine ring, a benzyl group, and a methoxy group, all of which can have significant effects on the compound’s physical and chemical properties . The chloro groups on the benzyl and pyridine rings could make the compound more reactive .Chemical Reactions Analysis
As an amine hydrochloride, this compound would be expected to participate in reactions typical of amines, such as nucleophilic substitution or elimination . The chloro groups could also potentially be displaced in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the amine could form hydrogen bonds, affecting the compound’s solubility and boiling point . The chloro groups could make the compound more dense and potentially more reactive .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O2.ClH/c1-26-20-10-17(13-25-12-16-3-2-8-24-11-16)9-19(23)21(20)27-14-15-4-6-18(22)7-5-15;/h2-11,25H,12-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKXMTYDJZZQJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OCC3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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